molecular formula C17H15NO3 B1520781 (7-Benzyloxyindol-1-yl)acetic acid CAS No. 914349-77-2

(7-Benzyloxyindol-1-yl)acetic acid

Cat. No. B1520781
CAS RN: 914349-77-2
M. Wt: 281.3 g/mol
InChI Key: CEWSRYKKBMUZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Benzyloxyindol-1-yl)acetic acid” is a chemical compound with the molecular formula C17H15NO3 . It is used in the preparation of various derivatives for potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to the 7-position of an indole ring, which is further linked to an acetic acid moiety . The detailed structural analysis of this compound is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and molecular weight can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bioactive Derivatives : The compound (7-Benzyloxyindol-1-yl)acetic acid, related to indole derivatives, is instrumental in synthesizing various bioactive molecules. For instance, the synthesis of 7-hydroxy-2-oxoindolin-3-ylacetic acid derivatives showcases a method where related compounds serve as intermediates for studying indol-3-ylacetic acid catabolism, highlighting the chemical versatility of such compounds for generating bioactive analogs (Lewer, 1987).

  • Pharmacological Potential : Derivatives of benzoxazolinones, similar in structural motif to this compound, have been synthesized and evaluated for their potential analgesic, anti-inflammatory, and antimicrobial activities. This research underscores the pharmacological potential of compounds structurally related to this compound, suggesting areas for further investigation into their therapeutic uses (Salgın-Gökşen et al., 2007).

Medicinal Chemistry

  • Aldose Reductase Inhibitors : Compounds bearing a similarity to this compound have been investigated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For example, oxadiazole and oxazol derivatives have shown potent inhibitory activity, highlighting the medicinal chemistry applications of such molecules in developing treatments for conditions like cataracts in diabetes (La Motta et al., 2008).

Catalysis and Synthetic Applications

  • Enzyme-Catalyzed Synthesis : The enzyme penicillin amidase has been used to catalyze the synthesis of cephem derivatives using benzoxazolone derivatives, which share functional group similarities with this compound. This highlights the role of such compounds in enzyme-catalyzed reactions, potentially offering a pathway to synthesize novel biologically active compounds (Stambolieva et al., 1992).

Safety and Hazards

The safety data sheet for “(7-Benzyloxyindol-1-yl)acetic acid” indicates that it is for R&D use only . Detailed information about its hazards or toxicity is not available in the search results.

Biochemical Analysis

Biochemical Properties

(7-Benzyloxyindol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the expressions of important regulatory genes such as agrA, sarA, and saeS in Staphylococcus aureus . These interactions are crucial as they can influence the virulence of the bacteria without affecting its growth, making it a potential candidate for antivirulence strategies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Staphylococcus aureus, it represses the expression of several virulence genes, including α-hemolysin gene hla, enterotoxin seb, and protease genes splA and sspA . This repression reduces the virulence of the bacteria, making it more susceptible to the host immune system.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It inhibits the production of staphyloxanthin, a yellow carotenoid that promotes resistance to reactive oxygen species and the host immune system . By repressing the expression of virulence genes and modulating regulatory genes, it reduces the virulence of Staphylococcus aureus.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can attenuate the virulence of Staphylococcus aureus over time, making the bacteria more susceptible to oxidative stress and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces bacterial virulence without affecting cell viability. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies are essential for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with regulatory genes in Staphylococcus aureus affects the production of virulence factors, thereby altering the metabolic state of the bacteria .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. The compound’s ability to modulate gene expression and reduce virulence is dependent on its effective transport and distribution within the bacterial cells .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization mechanisms are essential for its ability to modulate gene expression and reduce bacterial virulence .

properties

IUPAC Name

2-(7-phenylmethoxyindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(20)11-18-10-9-14-7-4-8-15(17(14)18)21-12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWSRYKKBMUZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661733
Record name [7-(Benzyloxy)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-77-2
Record name [7-(Benzyloxy)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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